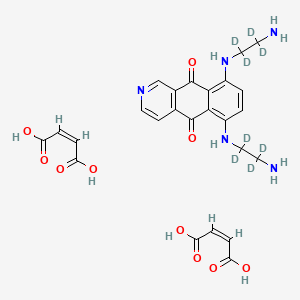
Pixantrone-d8 (maleate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pixantrone-d8 (maleate) is a deuterated form of pixantrone, a synthetic aza-anthracenedione derivative. It is primarily used as an internal standard for the quantification of pixantrone in various analytical applications, particularly in mass spectrometry. Pixantrone itself is known for its role as a DNA topoisomerase II inhibitor, which makes it a valuable compound in cancer research and treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pixantrone-d8 (maleate) involves several key steps:
Starting Material: Pyridine-3,4-dicarboxylic acid is used as the starting material.
Formation of Pyridine-3,4-dicarboxylic Anhydride: This is achieved by reacting the starting material with acetic anhydride.
Friedel-Crafts Acylation: The anhydride undergoes a Friedel-Crafts acylation reaction with 1,4-difluorobenzene, catalyzed by sulfuric acid in an n-hexane solution.
Catalytic Cyclization: The resulting mixture is subjected to catalytic cyclization to obtain a key intermediate.
Reaction with Amino-Protected Ethylenediamine: The intermediate reacts with amino-protected ethylenediamine to form a protecting group-containing pixantrone.
Deprotection and Salifying: Finally, deprotection and salifying are performed to obtain pixantrone-d8 (maleate).
Industrial Production Methods: The industrial production of pixantrone-d8 (maleate) follows similar synthetic routes but is optimized for large-scale production. The process is designed to ensure high yield, low impurity content, and ease of scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Pixantrone-d8 (maleate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify its chemical structure.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield various reduced forms of the compound .
Applications De Recherche Scientifique
Pixantrone-d8 (maleate) has a wide range of scientific research applications:
Chemistry: It is used as an internal standard in mass spectrometry for the quantification of pixantrone.
Biology: Its role as a DNA topoisomerase II inhibitor makes it valuable in studying DNA replication and repair mechanisms.
Medicine: Pixantrone-d8 (maleate) is used in cancer research, particularly in the development of treatments for non-Hodgkin B cell lymphoma and other cancers.
Industry: It is utilized in the pharmaceutical industry for the development and quality control of pixantrone-based drugs
Mécanisme D'action
Pixantrone-d8 (maleate) exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and repair. It intercalates into DNA, forming a stable complex with topoisomerase II and preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, ultimately inducing cell death. The compound’s unique structure reduces its cardiotoxicity compared to other anthracyclines .
Comparaison Avec Des Composés Similaires
- Doxorubicin
- Mitoxantrone
- Daunorubicin
- Epirubicin
Pixantrone-d8 (maleate) continues to be a valuable compound in scientific research and pharmaceutical development, offering unique advantages over other similar compounds.
Propriétés
Formule moléculaire |
C25H27N5O10 |
|---|---|
Poids moléculaire |
565.6 g/mol |
Nom IUPAC |
6,9-bis[(2-amino-1,1,2,2-tetradeuterioethyl)amino]benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C17H19N5O2.2C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;2*5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-/i4D2,5D2,7D2,8D2;; |
Clé InChI |
SVAGFBGXEWPNJC-XBEGKDNCSA-N |
SMILES isomérique |
[2H]C(N)(C(NC1=C2C(=O)C3=C(C(=O)C2=C(C=C1)NC(C(N)([2H])[2H])([2H])[2H])C=NC=C3)([2H])[2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES canonique |
C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


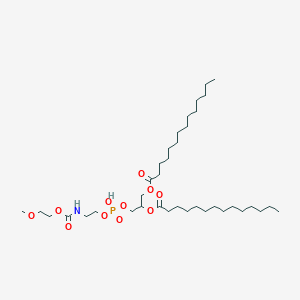
![2-[(3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1-oxidopyrrolidin-1-ium-3-yl]-2,2-diphenylacetamide](/img/structure/B10828898.png)



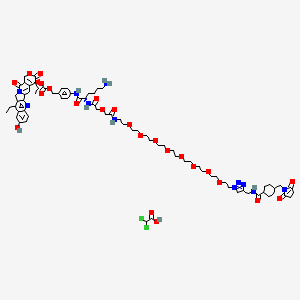

![tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate](/img/structure/B10828931.png)
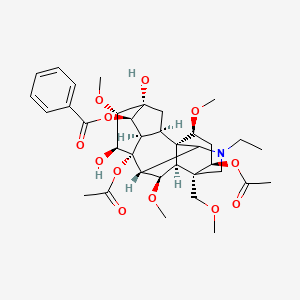

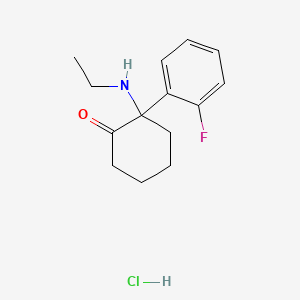
![(4,4-difluoropiperidin-1-yl)-[(3R)-1-(4-propan-2-ylsulfonylphenyl)sulfonylpiperidin-3-yl]methanone](/img/structure/B10828959.png)
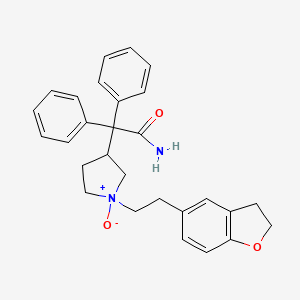
![8-Methylnonyl 3-[3-[3-[bis[3-(8-methylnonoxy)-3-oxopropyl]amino]propyl-methylamino]propyl-[3-(8-methylnonoxy)-3-oxopropyl]amino]propanoate](/img/structure/B10828989.png)
